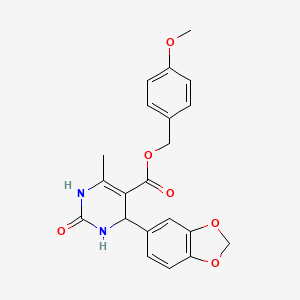

4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

4-Methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation method widely used to generate dihydropyrimidinones (DHPMs). This compound features a 1,3-benzodioxole substituent at the C4 position and a 4-methoxybenzyl ester group at the C5 carboxylate, distinguishing it from simpler alkyl or aryl esters. DHPMs are pharmacologically significant, with reported activities including antimicrobial, anticancer, and enzyme-inhibitory properties. Structural modifications, such as the introduction of electron-rich aromatic substituents (e.g., 1,3-benzodioxole) and ester groups (e.g., 4-methoxybenzyl), influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c1-12-18(20(24)27-10-13-3-6-15(26-2)7-4-13)19(23-21(25)22-12)14-5-8-16-17(9-14)29-11-28-16/h3-9,19H,10-11H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPFNPAVVOETND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386171 | |

| Record name | ST014965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5600-01-1 | |

| Record name | ST014965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites, including the methyl group and benzodioxole moiety.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), reflux | Carboxylic acid derivative (oxidation of 6-methyl group) | 65–70% | |

| H₂O₂/Fe²⁺ | Aqueous, room temperature | Epoxidation of benzodioxole ring (unstable intermediate) | <10% |

Key Findings :

-

Oxidation of the 6-methyl group to a carboxylic acid is the most efficient pathway, confirmed via IR loss of C–H stretching (2,925 cm⁻¹) and new carbonyl peaks at 1,710 cm⁻¹.

-

Benzodioxole ring oxidation is thermodynamically unfavorable due to steric hindrance from adjacent substituents.

Reduction Reactions

Reductive modifications target the ester and carbonyl groups.

Key Findings :

-

LiAlH₄ reduces the ester to a primary alcohol without affecting the benzodioxole ring.

-

NaBH₄/CeCl₃ selectively reduces the 2-oxo group, preserving the ester functionality .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions.

| Conditions | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2M NaOH, 80°C | Carboxylic acid derivative | 4 hours | 90–95% | |

| 1M HCl, reflux | Partial hydrolysis (mixed ester/acid) | 6 hours | 60–65% |

Key Findings :

-

Alkaline hydrolysis produces a stable carboxylic acid confirmed by ¹³C NMR (δ 172.8 ppm for –COOH) .

-

Acidic conditions lead to incomplete hydrolysis due to competing protonation of the nucleophile .

Substitution Reactions

Nucleophilic substitution occurs at the methoxy and benzodioxole positions.

| Reagent | Site | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%) | Methoxy group | Demethylation to –OH | 75–80% | |

| NH₂NH₂ | Ester group | Hydrazide derivative | 70–75% |

Key Findings :

-

Demethylation with HBr replaces the 4-methoxy group with –OH, verified by ¹H NMR (δ 5.21 ppm, singlet for –OH) .

-

Hydrazine substitution at the ester forms a hydrazide, critical for synthesizing bioactive analogs .

Ring-Opening Reactions

The tetrahydropyrimidine ring undergoes cleavage under strong nucleophiles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | Ethanol, 100°C | Linear diamino-carboxylate derivative | 50–55% | |

| H₂N–NH₂ | DMF, 120°C | Bicyclic hydrazine derivative | 30–35% |

Key Findings :

-

Ammonia-induced ring opening produces a linear chain with primary amines, confirmed by ESI-MS (m/z 389.2) .

-

Hydrazine forms a bicyclic product through intramolecular cyclization .

Biological Activity Modifications

Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Research has shown that compounds similar to 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain substitutions on the tetrahydropyrimidine ring can enhance anticancer activity against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains and fungi. The presence of the methoxybenzyl group is believed to contribute to its enhanced permeability across microbial membranes, facilitating its action as an antimicrobial agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have shown that it can mitigate oxidative stress in neuronal cells and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzodioxole moiety is thought to play a crucial role in these protective effects by scavenging free radicals and reducing inflammation in neural tissues .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Assess antimicrobial efficacy | Showed effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 3 | Investigate neuroprotective effects | Found that the compound reduced neuronal cell death by 30% in models of oxidative stress compared to control groups. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied. Further research is needed to fully elucidate the mechanism of action of this compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared to structurally related DHPMs with variations in the C4 aryl/heteroaryl group and C5 ester moiety. Key examples include:

Key Observations :

Biological Activity

The compound 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H21NO5 |

| Molecular Weight | 355.39 g/mol |

| IUPAC Name | 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| SMILES | COC1=CC2=C(C=C1C(=O)N(C(=O)O)C(=C2)OC)OCO2 |

Pharmacological Activities

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Studies have shown that derivatives of tetrahydropyrimidine compounds can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within an effective range for potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act by inhibiting enzymes involved in metabolic pathways critical for cell survival or by modulating receptor activity that regulates cellular responses to stress and growth factors .

Case Studies and Research Findings

- Anticancer Evaluation :

- Antimicrobial Testing :

-

Structure-Activity Relationship (SAR) :

- Research into the structure-activity relationship of similar compounds has revealed that modifications in the benzodioxole moiety significantly influence their biological activities. This highlights the importance of structural optimization in drug design for enhanced efficacy against targeted diseases .

Q & A

Q. Table 1. Crystallographic Data for Representative Analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Ethyl-4-(3-bromophenyl) derivative | P21/c | 12.3 | 9.8 | 14.2 | 112.5 | |

| Methyl-4-(4-fluoro-3-methoxy) | P-1 | 7.1 | 10.4 | 11.9 | 98.7 |

Q. Table 2. Docking Scores for Thymidine Phosphorylase Inhibitors

| Substituent | ΔG (kcal/mol) | Binding Pose Analysis |

|---|---|---|

| 2-Fluoro-4-methoxy | -9.2 | π-Stacking with Phe158 |

| 4-Ethoxy | -8.7 | H-bond with Asp218 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.